Citrulina malato

Descripción general

Descripción

Citrulline malate is a compound formed by the combination of citrulline, a non-essential amino acid, and malate, an intermediate in the citric acid cycle. Citrulline is naturally found in watermelon and is known for its role in the urea cycle, where it helps detoxify ammonia. Malate, on the other hand, plays a crucial role in energy production. Together, citrulline malate is often used as a dietary supplement to enhance athletic performance and recovery by increasing nitric oxide production, improving blood flow, and reducing muscle fatigue .

Aplicaciones Científicas De Investigación

Citrulline malate has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various compounds.

Biology: Studied for its role in the urea cycle and its effects on ammonia detoxification.

Medicine: Investigated for its potential benefits in cardiovascular health, erectile dysfunction, and muscle recovery.

Industry: Used in dietary supplements to enhance athletic performance and recovery .

Mecanismo De Acción

Citrulline malate exerts its effects through several mechanisms:

Conversion to Arginine: Citrulline is converted to arginine in the body, which then increases nitric oxide production. Nitric oxide helps widen blood vessels, improving blood flow and oxygen delivery to muscles.

Energy Production: Malate plays a role in the citric acid cycle, enhancing ATP production and reducing muscle fatigue.

Ammonia Detoxification: Citrulline helps detoxify ammonia through the urea cycle, reducing muscle fatigue and improving recovery

Direcciones Futuras

Further exploration of the optimal dose is required, including quantification of the bioavailability of nitric oxide, citrulline, and malate following ingestion of a range of CM doses . Similarly, further well-controlled studies using highly repeatable exercise protocols with a large aerobic component are required to assess the mechanisms associated with this supplement appropriately . Until such studies are completed, the efficacy of CM supplementation to improve exercise performance remains ambiguous .

Análisis Bioquímico

Biochemical Properties

Citrulline malate plays a crucial role in various biochemical reactions. It is involved in the urea cycle, a metabolic pathway that helps the body get rid of harmful substances, particularly ammonia . It also plays an important role in widening blood vessels (vasodilation) and may play a part in muscle building .

Citrulline malate enters this cycle of nitrogen disposal to create more arginine, which helps generate greater volumes of nitric oxide . Consuming arginine directly isn’t quite as effective due to enzyme activity in the gut neutralizing arginine before it can be put to good use .

Cellular Effects

Citrulline malate has significant effects on various types of cells and cellular processes. It can help delay muscle fatigue by promoting increased aerobic energy . In a study, 6 grams of citrulline malate, taken daily, reduced muscle fatigue by sparking a 34 percent increase in oxidative ATP production during exercise .

Moreover, citrulline malate has been shown to reduce post-workout muscle soreness . Reduced muscle soreness can translate into reduced time between workouts, improving outcomes over the long run .

Molecular Mechanism

The molecular mechanism of action of citrulline malate is primarily through its conversion into arginine in the body, which then stimulates the production of nitric oxide . Nitric oxide acts as a vasodilator, widening the blood vessels and improving blood flow and oxygen delivery around the body . This process is crucial for the delivery of oxygen to the muscles .

Temporal Effects in Laboratory Settings

The effects of citrulline malate over time in laboratory settings have been studied extensively. It has been found that citrulline malate can increase endurance performance and capacity for oxidative metabolism

Dosage Effects in Animal Models

While specific studies on the dosage effects of citrulline malate in animal models are limited, some research suggests that citrulline malate can improve exercise performance in animals

Metabolic Pathways

Citrulline malate is involved in several metabolic pathways. Most notably, it is a key player in the urea cycle, which facilitates the elimination of ammonia and other nitrogenous toxins from the blood . It is also an essential intermediate of the tricarboxylic acid cycle (TCA), which generates a significant portion of the body’s energy by utilizing fats and carbohydrates consumed through the diet .

Transport and Distribution

The transport and distribution of citrulline malate within cells and tissues are crucial for its function. When consumed, enzymes in the liver convert citrulline malate into ornithine and arginine, where it is then converted into nitric oxide . This process is key for the regulation of vasodilation and blood flow .

Subcellular Localization

Given its role in the urea cycle and the TCA cycle, it is likely that citrulline malate is primarily localized in the mitochondria, the powerhouse of the cell where these cycles occur

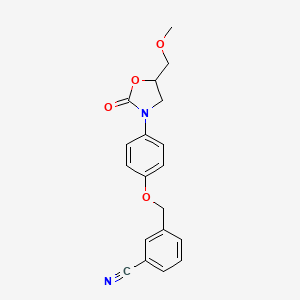

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Citrulline malate can be synthesized through the reaction of citrulline with malic acid. The process involves the following steps:

Reacting citrulline with malic acid: This reaction typically occurs in an aqueous solution under controlled pH conditions.

Purification: The resulting citrulline malate is purified through crystallization or other separation techniques to obtain a high-purity product.

Industrial Production Methods: Industrial production of citrulline malate involves large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process includes:

Raw Material Sourcing: High-quality citrulline and malic acid are sourced.

Reaction Optimization: The reaction conditions, such as temperature, pH, and concentration, are optimized for large-scale production.

Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure consistency and purity.

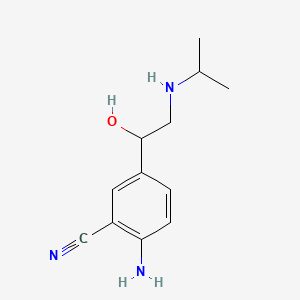

Análisis De Reacciones Químicas

Types of Reactions: Citrulline malate undergoes various chemical reactions, including:

Oxidation: Citrulline can be oxidized to form arginine, which is a precursor to nitric oxide.

Reduction: Malate can be reduced to form malic acid.

Substitution: Citrulline can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under controlled conditions.

Major Products Formed:

Arginine: Formed from the oxidation of citrulline.

Malic Acid: Formed from the reduction of malate.

Citrulline Derivatives: Formed from substitution reactions.

Comparación Con Compuestos Similares

Citrulline malate is often compared with other similar compounds, such as:

L-Citrulline: Unlike citrulline malate, L-citrulline is not combined with malate. Citrulline malate is considered more effective in enhancing athletic performance due to the synergistic effects of citrulline and malate.

Arginine: Both citrulline and arginine increase nitric oxide production, but citrulline is more effective as it is better absorbed and converted to arginine in the body.

Ornithine: Similar to citrulline, ornithine plays a role in the urea cycle, but citrulline is more effective in increasing arginine levels and nitric oxide production

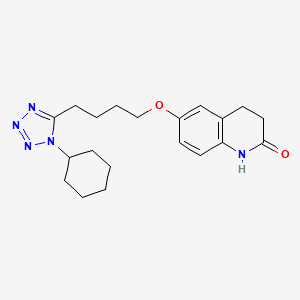

List of Similar Compounds:

- L-Citrulline

- Arginine

- Ornithine

Citrulline malate stands out due to its combined effects of enhancing nitric oxide production, improving energy production, and reducing muscle fatigue, making it a popular choice for athletes and individuals seeking to improve their exercise performance and recovery .

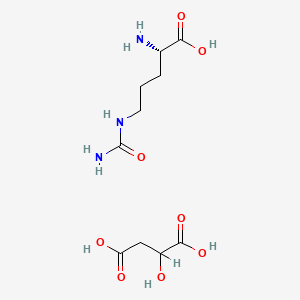

Propiedades

IUPAC Name |

(2S)-2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3.C4H6O5/c7-4(5(10)11)2-1-3-9-6(8)12;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,10,11)(H3,8,9,12);2,5H,1H2,(H,6,7)(H,8,9)/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROVUXYZTXCEBX-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970275 | |

| Record name | 2-Hydroxybutanedioic acid--N~5~-[hydroxy(imino)methyl]ornithine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70796-17-7, 54940-97-5 | |

| Record name | Citrulline malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70796-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citrulline malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070796177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybutanedioic acid--N~5~-[hydroxy(imino)methyl]ornithine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Citrulline DL-Malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRULLINE MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAB4036KHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

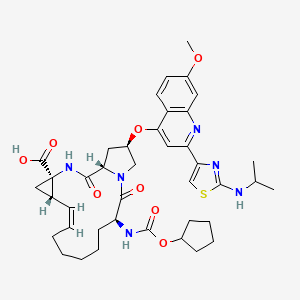

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

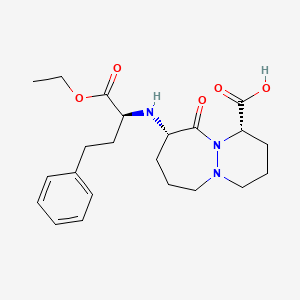

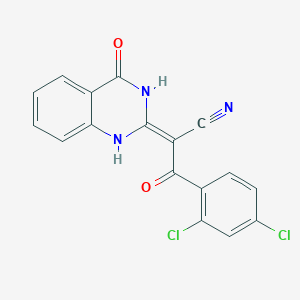

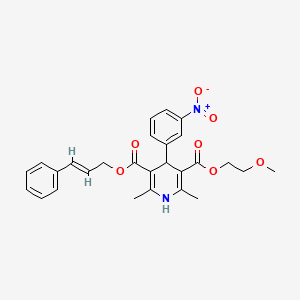

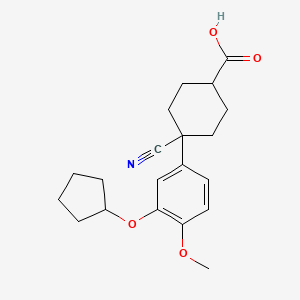

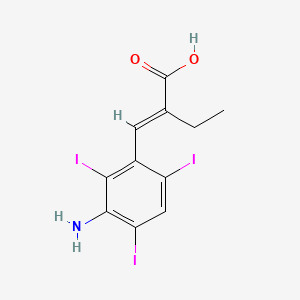

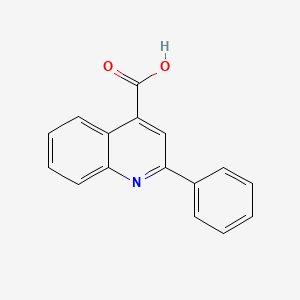

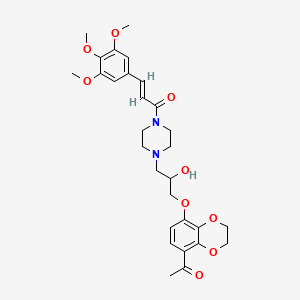

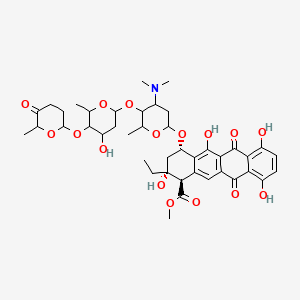

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of citrulline malate?

A1: Citrulline malate plays a role in the urea cycle, a metabolic pathway that converts ammonia into urea for excretion. [] It also acts as a precursor to arginine, an amino acid involved in nitric oxide (NO) production. [, ]

Q2: How does citrulline malate impact NO production?

A2: Citrulline, a component of citrulline malate, can be converted to arginine in the body. [] Arginine is a substrate for nitric oxide synthase (NOS), the enzyme responsible for NO synthesis. [] Therefore, citrulline malate supplementation may indirectly increase NO production.

Q3: What are the purported benefits of increased NO production from citrulline malate supplementation?

A3: NO is a vasodilator, meaning it relaxes blood vessels, potentially leading to increased blood flow. [] This increased blood flow may enhance nutrient and oxygen delivery to muscles, theoretically improving exercise performance. [, ]

Q4: Is there any spectroscopic data available for citrulline malate?

A4: The provided research papers do not present specific spectroscopic data for citrulline malate.

Q5: How stable is citrulline malate under different storage conditions?

A5: The research papers primarily focus on the physiological effects of citrulline malate and do not provide detailed information about its stability under various storage conditions.

Q6: Does citrulline malate exhibit any catalytic properties?

A6: Citrulline malate is not known to possess catalytic properties. Its primary roles relate to its involvement in the urea cycle and as an arginine precursor.

Q7: How do structural modifications of citrulline malate affect its activity?

A7: The provided research primarily focuses on citrulline malate as a whole and does not delve into the structure-activity relationship of its individual components or derivatives.

Q8: What formulation strategies have been explored to enhance the stability or bioavailability of citrulline malate?

A8: The research papers provided do not discuss specific formulation strategies for citrulline malate.

Q9: What are the SHE regulations surrounding citrulline malate production and use?

A9: The research primarily focuses on the scientific aspects of citrulline malate and does not delve into specific SHE (Safety, Health, and Environment) regulations. It's important to note that SHE regulations can vary depending on geographical location and intended use.

Q10: How is citrulline malate absorbed and metabolized in the body?

A10: While the research highlights the role of citrulline malate as an arginine precursor [, ], it doesn't offer detailed information on its specific absorption, distribution, metabolism, and excretion (ADME) profiles.

Q11: What is the typical duration of action of citrulline malate after ingestion?

A11: The research papers do not specify a definitive duration of action for citrulline malate. The time course of its effects likely depends on factors such as dosage, individual metabolism, and the specific outcome being measured.

Q12: What are the main findings from in vitro studies on citrulline malate?

A12: The provided research primarily focuses on in vivo studies. [, , , , , , ] It lacks detailed information from in vitro studies assessing citrulline malate's effects at the cellular level.

Q13: Which animal models have been used to study the effects of citrulline malate?

A13: Researchers have used rodent models, specifically rats, to investigate the impact of citrulline malate on various parameters, including:

Q14: What are the key outcomes from clinical trials investigating the effects of citrulline malate on exercise performance?

A14: Clinical trials on citrulline malate's effects on exercise performance present a mixed bag of results. Some studies found:

- Improved performance in resistance exercises, particularly in the lower body. [, , , ]

- Increased repetitions to failure in both upper and lower body exercises. []

- Enhanced anaerobic performance and reduced muscle soreness. []

- No significant effect on muscle strength in resistance-trained individuals. []

- No improvement in anaerobic capacity or muscle recovery in young adults. [, , ]

Q15: Has citrulline malate demonstrated any benefits in clinical populations?

A15: Research suggests potential benefits of citrulline malate in specific clinical contexts:

- Heart Failure: L-citrulline and citrulline malate showed improvement in right ventricular function in patients with heart failure with preserved ejection fraction (HFpEF). []

- Autonomic Dystonia: Citrulline malate (Stimol) showed positive effects on clinical manifestations of both psychoautonomic syndrome and asthenic symptoms in individuals with chronic arterial hypotension. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.